molecular formula C10H21NO3 B608982 Methylamino-PEG1-t-butyl ester CAS No. 1807521-03-4

Methylamino-PEG1-t-butyl ester

Cat. No.: B608982
CAS No.: 1807521-03-4
M. Wt: 203.28
InChI Key: BDFGXPFIPPZYGO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methylamino-PEG1-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, making it a versatile reagent in proteomics research . The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes and proteins through covalent bonding, facilitating the study of enzyme mechanisms and protein modifications .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of biomolecules in aqueous environments . It affects cell signaling pathways by modifying proteins and enzymes involved in these pathways. Additionally, it can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding with biomolecules . The methylamine group reacts with carboxylic acids and carbonyls, forming stable amide or imine bonds . This interaction can inhibit or activate enzymes, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance cellular function and promote healthy metabolic activity . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors, such as NADH or ATP, influencing their availability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer increases its solubility, allowing it to move freely in aqueous environments . The compound can accumulate in specific tissues or cellular compartments, depending on the presence of specific transporters or binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct environments and interact with different biomolecules . Targeting signals or post-translational modifications can direct the compound to specific organelles, enhancing its effectiveness in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylamino-PEG1-t-butyl ester is synthesized through a series of chemical reactions involving the functionalization of PEG with methylamine and t-butyl ester groups. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methylamino-PEG1-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methylamino-PEG1-t-butyl ester is unique due to its combination of a hydrophilic PEG spacer, a reactive methylamine group, and a t-butyl ester protecting group. Similar compounds include:

These compounds share some similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 3-[2-(methylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFGXPFIPPZYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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